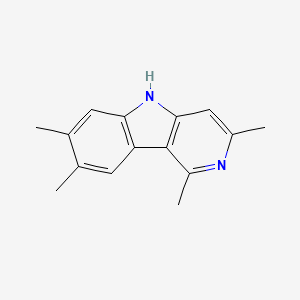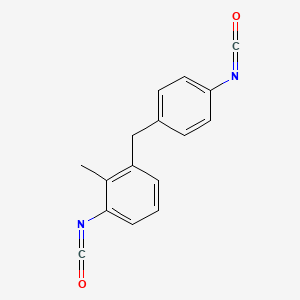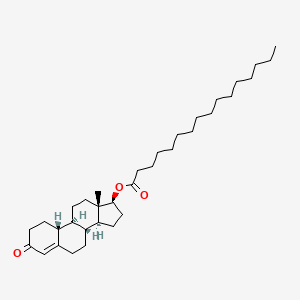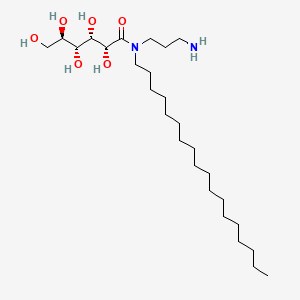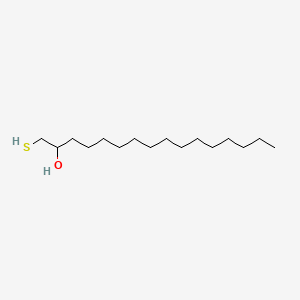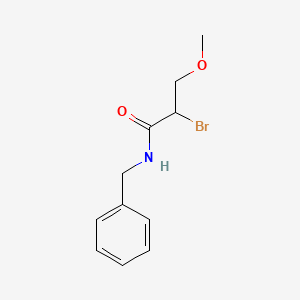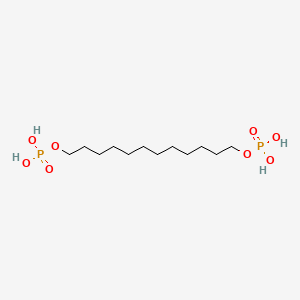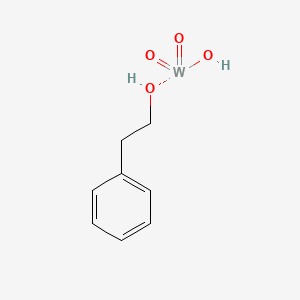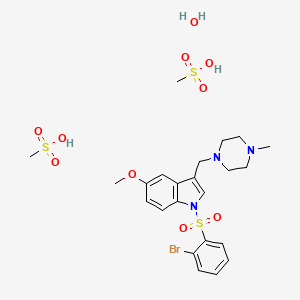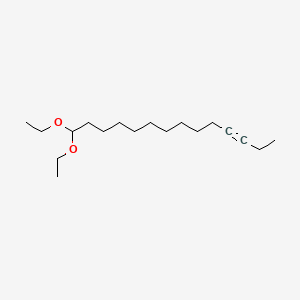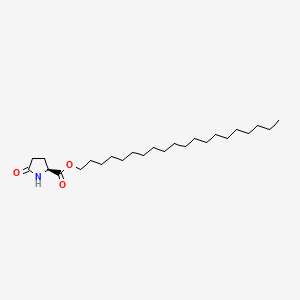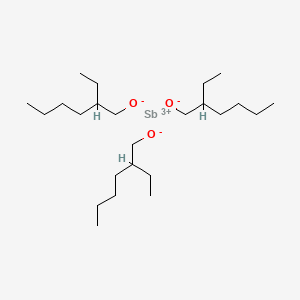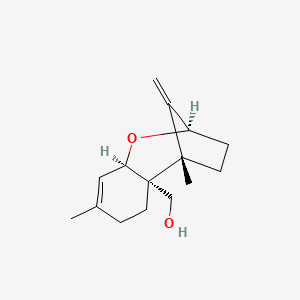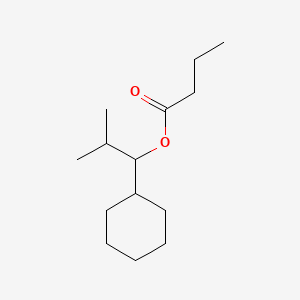
1-Cyclohexyl-2-methylpropyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-methylpropyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction between butyric acid and 1-cyclohexyl-2-methylpropanol. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-2-methylpropyl butyrate can be synthesized through esterification. The typical method involves the reaction of butyric acid with 1-cyclohexyl-2-methylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining the reaction equilibrium and improving yield .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-2-methylpropyl butyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butyric acid and 1-cyclohexyl-2-methylpropanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products
Hydrolysis: Butyric acid and 1-cyclohexyl-2-methylpropanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-methylpropyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of its fragrance properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-2-methylpropyl butyrate primarily involves its hydrolysis to butyric acid and 1-cyclohexyl-2-methylpropanol. Butyric acid is known to have various biological effects, including anti-inflammatory properties and the ability to modulate gene expression through histone modification. The ester itself may interact with olfactory receptors, contributing to its fragrance properties .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexyl-2-methylpropyl acetate: Similar structure but with an acetate group instead of a butyrate group.
1-Cyclohexyl-2-methylpropyl propionate: Similar structure but with a propionate group instead of a butyrate group.
Cyclohexyl butyrate: Lacks the 2-methylpropyl group, simpler structure.
Uniqueness
1-Cyclohexyl-2-methylpropyl butyrate is unique due to its specific ester linkage and the presence of both cyclohexyl and 2-methylpropyl groups.
Propiedades
Número CAS |
63573-83-1 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
(1-cyclohexyl-2-methylpropyl) butanoate |
InChI |
InChI=1S/C14H26O2/c1-4-8-13(15)16-14(11(2)3)12-9-6-5-7-10-12/h11-12,14H,4-10H2,1-3H3 |
Clave InChI |
ZENUMDIFMRNKGX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C1CCCCC1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


